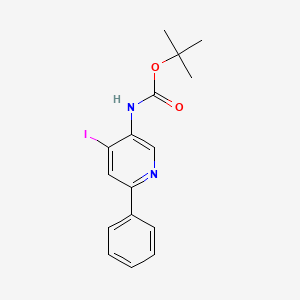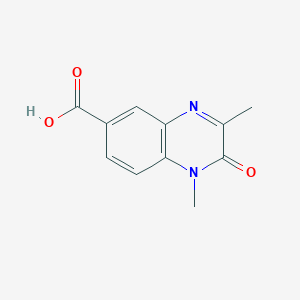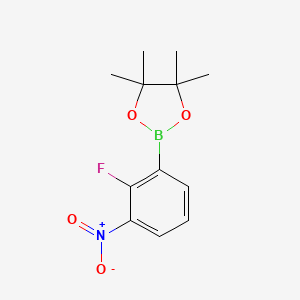
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the CAS Number: 1189042-70-3. It has a molecular weight of 267.06 and its molecular formula is C12H15BFNO4 .
Synthesis Analysis
The synthesis of this compound involves several stages. In one method, potassium fluoride is used in tetrahydrofuran for 0.25h under an inert atmosphere. This is followed by a reaction with dicyclohexyl({2’,6’-dimethoxy-[1,1‘-biphenyl]-2-yl})phosphane and palladium diacetate in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15BFNO4 . Unfortunately, detailed structural analysis information is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C. Its boiling point is predicted to be 361.0±32.0 °C and it has a density of 1.20±0.1 g/cm3 .科学的研究の応用
1. Underwater Anechoic Coating Technology
- Summary of the Application : The underwater anechoic coating technology, which considers pressure resistance and low-frequency broadband sound absorption, has become a research hotspot in underwater acoustics. It has received wide attention to address the increasingly advanced low-frequency sonar detection technology and adapt to the working environment of underwater vehicles in deep submergence .
- Methods of Application : The paper reviews the research status of underwater acoustic structures under hydrostatic pressure from the aspects of sound absorption mechanisms, analysis methods, and structural designs .
- Results or Outcomes : The paper summarizes the challenges and research trends encountered by underwater anechoic coating technology under hydrostatic pressure, providing a reference for the design and research of low-frequency broadband anechoic coating .
2. Polymethine Fluorophores with NIR-II Emission
- Summary of the Application : Polymethine cyanine dyes, as the most important class of organic near-infrared-II (NIR-II) fluorophores, recently received increasing attention due to their high molar extinction coefficients, intensive fluorescence brightness, and flexible wavelength tunability for fluorescent bioimaging applications .
- Methods of Application : The review summarizes the recent research advances in molecular tailoring design strategies of NIR-II polymethine fluorophores .
- Results or Outcomes : The review emphasizes the representative bioimaging and biosensing applications of NIR-II polymethine fluorophores. It also discusses the potential challenges and perspectives of NIR-II polymethine fluorophores in this emerging field .
3. Polymer Flooding in Heavy Oil Recovery
- Summary of the Application : Polymer flooding has become a promising technology for heavy oil recovery, especially with the widespread use of horizontal wells . This method is used to increase the recovery of heavy oil reservoirs, which are often below 20% or even 10% .
- Methods of Application : The application involves injecting a polymer solution into the oil reservoir. The polymer increases the viscosity of the injected water, reducing the water-oil mobility and leading to better sweep efficiency .
- Results or Outcomes : In laboratory tests, polymer flooding achieved tertiary recovery of more than 20% for heavy oil . Some field pilots have shown positive results .
4. Molecular Tailoring Design Strategies of NIR-II Polymethine Fluorophores
- Summary of the Application : Polymethine fluorophores are organic near-infrared-II (NIR-II) fluorophores that have received increasing attention due to their high molar extinction coefficients, intensive fluorescence brightness, and flexible wavelength tunability for fluorescent bioimaging applications .
- Methods of Application : The application involves the molecular tailoring design strategies of NIR-II polymethine fluorophores .
- Results or Outcomes : The review emphasizes the representative bioimaging and biosensing applications of NIR-II polymethine fluorophores .
5. Fluorinated Polymers in Biomedical Applications
- Summary of the Application : Fluorinated polymers are a unique class of materials that exhibit a combination of suitable properties for a wide range of applications, which mainly arise from their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties . They have found widespread industrial and commercial applications, based on their ability to change in a controlled fashion one or more of their physicochemical properties, in response to single or multiple external stimuli such as light, temperature, electrical and magnetic fields, pH and/or biological signals .
- Methods of Application : The application involves the use of fluorinated polymers as smart materials for advanced biomedical applications .
- Results or Outcomes : The review summarizes the main characteristics, microstructures and biomedical applications of electroactive fluorinated polymers .
6. Nitro Chemistry
- Summary of the Application : Chemistry of nitro groups and nitro compounds has long been intensively studied. Despite their long history, new reactions and methodologies are still being found today . This is due to the diverse reactivity of the nitro group .
- Methods of Application : The application involves the study of the diverse reactivity of the nitro group .
- Results or Outcomes : The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPIYYFOPOLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679591 | |
| Record name | 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1189042-70-3 | |
| Record name | 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
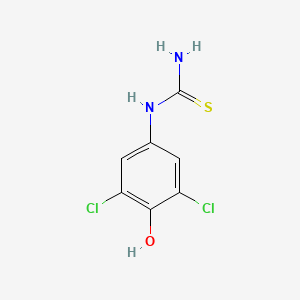
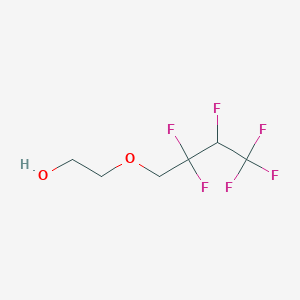
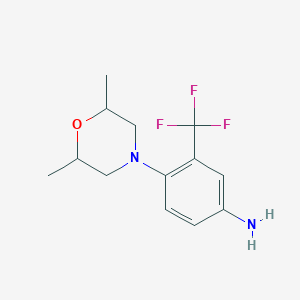
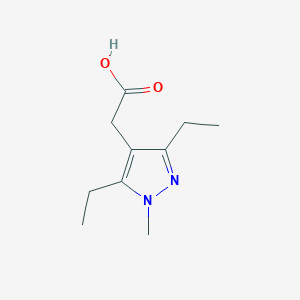
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
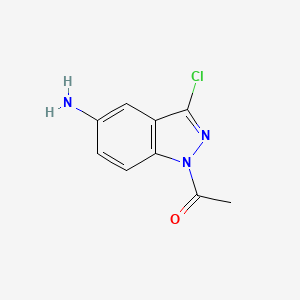
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
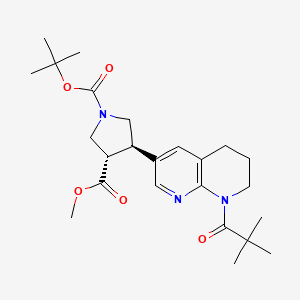
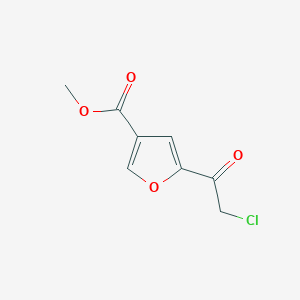
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
